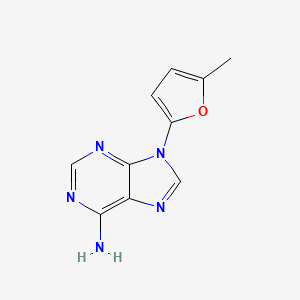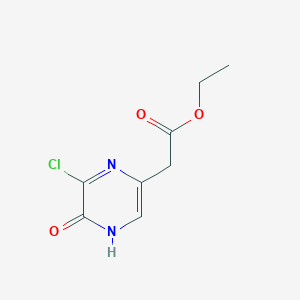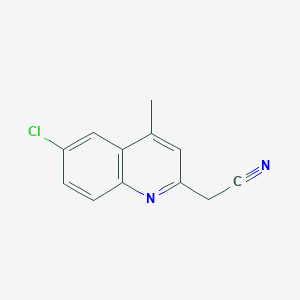
4,6-Dichloro-7-fluoroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-7-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. This compound is characterized by the presence of chlorine and fluorine atoms attached to the quinoline ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-7-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method includes the reaction of 4,6-dichloroquinoline with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to ensure complete fluorination.
Industrial Production Methods: Industrial production of this compound often involves multi-step processes starting from readily available raw materials. For instance, the preparation of 4,7-dichloroquinoline can be achieved through hydrolysis, decarboxylation, and chlorination steps, followed by fluorination to introduce the fluorine atom .
化学反応の分析
Types of Reactions: 4,6-Dichloro-7-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cross-Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Cross-Coupling: Palladium catalysts with bases like triethylamine or potassium phosphate in organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminoquinoline derivatives, while cross-coupling reactions can produce biaryl compounds .
科学的研究の応用
4,6-Dichloro-7-fluoroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antibacterial and antiviral agents.
Biological Studies: It serves as a probe in biological assays to study enzyme inhibition and receptor binding.
Material Science: The compound is used in the development of organic semiconductors and liquid crystals due to its unique electronic properties.
Agriculture: It is employed in the synthesis of agrochemicals, such as herbicides and fungicides.
作用機序
The mechanism of action of 4,6-Dichloro-7-fluoroquinoline is primarily related to its ability to interact with biological macromolecules. In medicinal applications, the compound often targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription . By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of chlorine and fluorine atoms enhances the binding affinity and specificity of the compound to its molecular targets .
類似化合物との比較
- 4,7-Dichloroquinoline
- 6,7-Difluoroquinoline
- 4-Chloro-7-fluoroquinoline
Comparison: 4,6-Dichloro-7-fluoroquinoline is unique due to the specific positioning of chlorine and fluorine atoms on the quinoline ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, 4,7-Dichloroquinoline lacks the fluorine atom, which may result in different electronic properties and reactivity. Similarly, 6,7-Difluoroquinoline has two fluorine atoms, which can significantly alter its biological activity and chemical behavior .
特性
分子式 |
C9H4Cl2FN |
|---|---|
分子量 |
216.04 g/mol |
IUPAC名 |
4,6-dichloro-7-fluoroquinoline |
InChI |
InChI=1S/C9H4Cl2FN/c10-6-1-2-13-9-4-8(12)7(11)3-5(6)9/h1-4H |
InChIキー |
LLKNPCJCKMLUIH-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C=C(C(=CC2=C1Cl)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


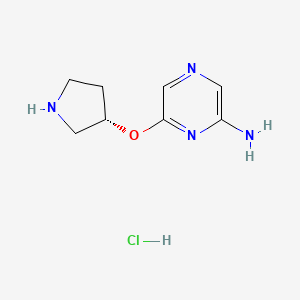
![8-Cyclopentyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11888861.png)
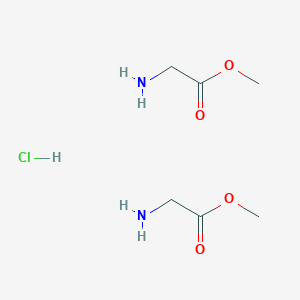

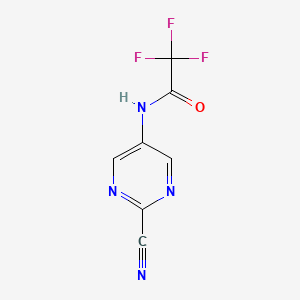

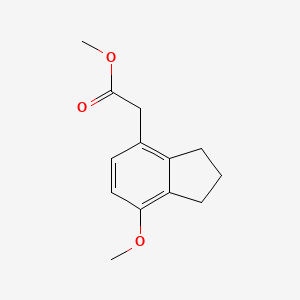
![1-[8-(Dimethylamino)naphthalen-1-yl]ethan-1-one](/img/structure/B11888914.png)
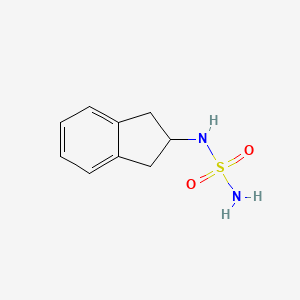
![5-Propyl-1-oxa-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B11888922.png)

